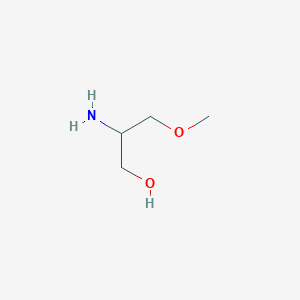

2-Amino-3-methoxypropan-1-OL

Description

BenchChem offers high-quality 2-Amino-3-methoxypropan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methoxypropan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWNDTAVKGMNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Amino-3-methoxypropan-1-ol in Drug Development

Executive Summary

In modern drug development, the strategic incorporation of chiral, low-molecular-weight building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Amino-3-methoxypropan-1-ol is a highly versatile, bifunctional aliphatic compound that serves as a critical intermediate in the synthesis of complex therapeutics, including serinol-derived malyngamides[1] and EP2 receptor antagonists[2].

This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and self-validating experimental methodologies, designed to assist application scientists and synthetic chemists in leveraging this molecule effectively.

Physicochemical & Structural Profiling

Understanding the fundamental physicochemical properties of 2-amino-3-methoxypropan-1-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features a compact, three-carbon backbone decorated with three distinct functional groups: a primary amine, a primary alcohol, and a methoxy ether.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 2-amino-3-methoxypropan-1-ol | [3] |

| Molecular Formula | C₄H₁₁NO₂ | [3] |

| Molecular Weight (Free Base) | 105.14 g/mol | [3] |

| Molecular Weight (HCl Salt) | 141.60 g/mol | [4] |

| Topological Polar Surface Area (TPSA) | 55.5 Ų | [3] |

| CAS Number (General/R-isomer) | 253443-56-0 | [3] |

| CAS Number (HCl Salt) | 333743-96-7 | [4] |

| Physical State | Solid-Liquid Mixture / Powder | [5],[4] |

Mechanistic Insights into Physicochemical Traits: The TPSA of 55.5 Ų indicates a highly polar and hydrophilic nature[3]. In medicinal chemistry, incorporating this moiety into a lipophilic drug scaffold can drastically improve aqueous solubility while maintaining membrane permeability. Because the free base is hygroscopic and prone to oxidative degradation, the compound is predominantly utilized and stored as a stable hydrochloride salt[4].

Structural Reactivity & Synthetic Causality

The utility of 2-amino-3-methoxypropan-1-ol stems from the differential reactivity of its functional groups:

-

Primary Amine (-NH₂): Highly nucleophilic. When the HCl salt is neutralized, the free amine serves as the primary site for acylation or reductive amination.

-

Primary Alcohol (-OH): Acts as a secondary nucleophile. Due to the higher pKa and lower nucleophilicity of the alcohol compared to the amine, chemoselective N-acylation can be achieved without orthogonal protecting groups if the reaction kinetics are carefully controlled.

-

Methoxy Ether (-OCH₃): Chemically inert under standard coupling conditions. It functions as a stable hydrogen-bond acceptor, which is frequently leveraged to enhance target-protein binding affinities, as seen in the development of EP2 antagonists[2].

Synthetic Workflow Visualization

Figure 1: Chemoselective synthetic workflow utilizing 2-Amino-3-methoxypropan-1-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains an intrinsic checkpoint that must be passed before proceeding, preventing the compounding of errors in multi-step syntheses.

Protocol A: Chemoselective N-Amidation

Objective: Synthesize an N-acyl derivative while leaving the primary alcohol unreacted. Causality of Reagents: Propylphosphonic anhydride (T3P) is selected over traditional carbodiimides (like DCC or EDC) because it generates strictly water-soluble byproducts, drastically simplifying the downstream workup. Furthermore, T3P exhibits a significantly lower propensity for causing epimerization at the chiral center, preserving the enantiomeric purity of the building block[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to liberate the free amine from its HCl salt without participating in unwanted side reactions.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of 2-amino-3-methoxypropan-1-ol hydrochloride[4] in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition: Cool the reaction vessel to 0 °C. Add 3.0 equivalents of DIPEA dropwise. Causality: The low temperature mitigates the exothermic nature of the activation step, preventing thermal degradation or unwanted O-acylation.

-

Activation: Slowly add 1.5 equivalents of T3P (50% w/w solution in Ethyl Acetate). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Gate: The reaction may only proceed to workup if the extracted ion chromatogram (EIC) demonstrates >95% consumption of the starting carboxylic acid and the dominant presence of the [M+H]⁺ peak for the target N-amide.

-

Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and T3P byproducts), 1M HCl (to remove excess amino alcohol and DIPEA), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Chiral LC-MS Analytical Validation

Objective: Determine the enantiomeric excess (ee) of the synthesized intermediate. Causality of Method: Because the biological efficacy of drugs like malyngamides relies heavily on specific stereochemistry[1], standard reverse-phase chromatography is insufficient. A chiral stationary phase (e.g., Chiralpak IA) is required to differentiate the enantiomers via transient diastereomeric interactions (hydrogen bonding and dipole-dipole interactions).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of Hexane/Isopropanol (90:10).

-

Self-Validation Checkpoint (System Suitability): Inject 5 µL of a racemic standard onto the Chiralpak IA column (4.6 x 250 mm). Run an isocratic mobile phase of Hexane/Isopropanol (95:5) at 1.0 mL/min. Validation Gate: The analytical run for the actual sample can only proceed if the racemic standard demonstrates baseline resolution (Resolution factor,

) between the (R) and (S) peaks. -

Analysis: Inject the synthesized sample. Integrate the area under the curve (AUC) for both peaks to calculate the ee%.

Safety, Handling, and Storage

According to the Globally Harmonized System (GHS), 2-amino-3-methoxypropan-1-ol is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

-

Handling: Must be handled inside a certified chemical fume hood. Personnel must wear impervious nitrile gloves, a lab coat, and safety goggles[5].

-

Storage: The hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature to prevent moisture absorption and subsequent degradation[4].

References

- Source: nih.

- Safety Data Sheet - (R)

- Source: google.com (Patents)

- Source: acs.org (Journal of Natural Products)

- Source: sigmaaldrich.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2022272060A1 - Ep2 antagonist compounds - Google Patents [patents.google.com]

- 3. 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | CID 14151411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-3-methoxypropan-1-ol hydrochloride | 333743-96-7 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Amino-3-methoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, and analytical methodologies for 2-Amino-3-methoxypropan-1-ol. Designed for professionals in research and drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate the effective utilization of this chiral building block.

Introduction: The Significance of Chirality in 2-Amino-3-methoxypropan-1-ol

2-Amino-3-methoxypropan-1-ol is a chiral amino alcohol with the chemical formula C₄H₁₁NO₂ and a molecular weight of approximately 105.14 g/mol .[1] Its structure contains a single stereocenter at the second carbon atom (C2), giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes. This stereospecificity is of paramount importance in drug discovery and development, where the desired therapeutic effect is often elicited by only one enantiomer, while the other may be inactive or even produce undesirable side effects.

This guide will delve into the structural nuances of these stereoisomers, providing a framework for their synthesis, separation, and characterization.

Molecular Structure and Physicochemical Properties

The fundamental structure of 2-Amino-3-methoxypropan-1-ol consists of a propanol backbone with an amino group at the C2 position and a methoxy group at the C3 position.

Table 1: General Physicochemical Properties of 2-Amino-3-methoxypropan-1-ol

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 105.14 g/mol | PubChem[1] |

| CAS Number (Racemate) | 253443-56-0 | PubChem[1] |

| IUPAC Name | 2-amino-3-methoxypropan-1-ol | PubChem[1] |

| Boiling Point (Predicted) | 207.6 ± 20.0 °C at 760 mmHg | ChemSrc |

| Flash Point (Predicted) | 79.3 ± 21.8 °C | ChemSrc |

| LogP (Predicted) | -0.83 | ChemSrc |

Note: Some physical properties are predicted values from chemical databases and may vary from experimentally determined values.

The presence of hydroxyl, amino, and methoxy groups imparts a high degree of functionality to the molecule, making it a versatile intermediate in organic synthesis. These functional groups also contribute to its polarity and potential for hydrogen bonding, influencing its solubility and chromatographic behavior.

Stereochemistry: A Deeper Dive into the Enantiomers

The chiral nature of 2-Amino-3-methoxypropan-1-ol is central to its application in stereoselective synthesis and pharmaceutical research.

The (R) and (S) Enantiomers

The two enantiomers of 2-Amino-3-methoxypropan-1-ol are designated as (R)-2-Amino-3-methoxypropan-1-ol and (S)-2-Amino-3-methoxypropan-1-ol according to the Cahn-Ingold-Prelog priority rules.

// (R)-enantiomer R_C2 [label="C", pos="0,0!"]; R_NH2 [label="H₂N", pos="-0.8,-0.5!"]; R_H [label="H", pos="0.5,-0.8!"]; R_CH2OH [label="CH₂OH", pos="0.8,0.5!"]; R_CH2OCH3 [label="CH₂OCH₃", pos="-0.5,0.8!"]; R_label [label="(R)-2-Amino-3-methoxypropan-1-ol", pos="0,-2!"];

R_C2 -- R_NH2 [style=dashed]; R_C2 -- R_H; R_C2 -- R_CH2OH [style=bold]; R_C2 -- R_CH2OCH3;

// (S)-enantiomer S_C2 [label="C", pos="4,0!"]; S_NH2 [label="H₂N", pos="3.2,-0.5!"]; S_H [label="H", pos="4.5,-0.8!"]; S_CH2OH [label="CH₂OH", pos="4.8,0.5!"]; S_CH2OCH3 [label="CH₂OCH₃", pos="3.5,0.8!"]; S_label [label="(S)-2-Amino-3-methoxypropan-1-ol", pos="4,-2!"];

S_C2 -- S_NH2 [style=bold]; S_C2 -- S_H; S_C2 -- S_CH2OH [style=dashed]; S_C2 -- S_CH2OCH3;

// Mirror plane mirror [label="", shape=box, style=dashed, pos="2,0!", width=0.1, height=3]; } Figure 1: 3D representation of the (R) and (S) enantiomers of 2-Amino-3-methoxypropan-1-ol.

Importance of Stereochemical Purity

In the context of drug development, the use of enantiomerically pure starting materials is critical. The biological activity of a chiral drug is often associated with a specific enantiomer (the eutomer), while the other (the distomer) may be inactive, have a different pharmacological profile, or even be toxic. Therefore, robust methods for the synthesis and analysis of single enantiomers are essential.

Synthesis of 2-Amino-3-methoxypropan-1-ol

Both racemic and stereoselective syntheses of 2-Amino-3-methoxypropan-1-ol can be envisioned, drawing upon established methodologies for the preparation of amino alcohols.

Racemic Synthesis

A common approach to synthesizing racemic amino alcohols is through the reduction of an appropriate precursor, such as an α-amino ketone or a nitro alcohol. A plausible, though not explicitly documented, route for racemic 2-Amino-3-methoxypropan-1-ol is outlined below.

Experimental Protocol (Proposed):

-

Oximation: To a solution of 1-methoxy-3-hydroxyacetone in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime.

-

Reduction: Dissolve the crude oxime in methanol and transfer to a hydrogenation vessel. Add a catalytic amount of Raney nickel. Pressurize the vessel with hydrogen gas and stir at room temperature until hydrogen uptake ceases.

-

Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude racemic 2-Amino-3-methoxypropan-1-ol. Further purification can be achieved by distillation or column chromatography.

Stereoselective Synthesis

The synthesis of enantiomerically pure 2-Amino-3-methoxypropan-1-ol can be achieved through several strategies, including the use of a chiral pool starting material, a chiral auxiliary, or an asymmetric catalyst. A plausible approach starting from a chiral precursor is outlined below.

Enantioseparation and Analysis

For applications requiring enantiomerically pure material, the separation of the racemic mixture is a critical step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

Chiral HPLC Methodology

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving the enantiomers of amino alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Experimental Protocol (Proposed): Chiral HPLC Separation

-

Instrumentation: An HPLC system equipped with a UV detector is suitable.

-

Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® series) is recommended for initial screening.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic modifier (e.g., diethylamine) can improve peak shape and resolution for basic analytes like amino alcohols.

-

Sample Preparation: Dissolve the racemic 2-Amino-3-methoxypropan-1-ol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Conditions (Starting Point):

-

Column: Chiralpak® IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Method Development and Optimization:

The mobile phase composition, particularly the ratio of the alcohol modifier, should be optimized to achieve baseline separation of the enantiomers. The choice of the specific polysaccharide-based CSP can also significantly impact the separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for 2-Amino-3-methoxypropan-1-ol

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH, -NH₂ | Variable | Broad Singlet | 3H |

| H2 (CH-N) | ~2.8-3.2 | Multiplet | 1H |

| H1 (CH₂-OH) | ~3.5-3.8 | Multiplet | 2H |

| H3 (CH₂-O) | ~3.3-3.6 | Multiplet | 2H |

| -OCH₃ | ~3.3 | Singlet | 3H |

Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-3-methoxypropan-1-ol

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂-OH) | ~65-70 |

| C2 (CH-N) | ~50-55 |

| C3 (CH₂-O) | ~75-80 |

| -OCH₃ | ~58-60 |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Spectroscopic Data for 2-Amino-3-methoxypropan-1-ol

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 (medium) |

| C-H Stretch (Alkyl) | 2850 - 3000 (strong) |

| C-O Stretch (Alcohol) | 1000 - 1260 (strong) |

| C-O Stretch (Ether) | 1070 - 1150 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-3-methoxypropan-1-ol, electrospray ionization (ESI) would be a suitable technique, and the expected molecular ion peak [M+H]⁺ would be at m/z 106.1.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[3][4] This technique involves growing a single crystal of an enantiomerically pure compound (or a salt with a chiral counter-ion of known stereochemistry) and analyzing the diffraction pattern of X-rays passing through it. The resulting electron density map allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, unambiguously establishing it as either the (R) or (S) enantiomer. While no public crystal structure data for 2-Amino-3-methoxypropan-1-ol is currently available, this technique remains the gold standard for stereochemical assignment.

Applications in Research and Drug Development

Chiral amino alcohols like 2-Amino-3-methoxypropan-1-ol are valuable building blocks in the synthesis of more complex molecules, particularly pharmaceuticals. Their bifunctional nature allows for a wide range of chemical transformations. The stereochemical integrity of these building blocks is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Conclusion

2-Amino-3-methoxypropan-1-ol is a chiral molecule with significant potential as a building block in synthetic chemistry, particularly in the pharmaceutical industry. A thorough understanding of its stereochemistry and the availability of robust analytical methods for the separation and characterization of its enantiomers are essential for its effective application. This guide has provided a comprehensive overview of the key structural features, proposed synthetic routes, and analytical methodologies for this compound, offering a valuable resource for researchers and scientists in the field.

References

-

ChemSrc. (n.d.). (R)-2-AMINO-3-METHOXY-1-PROPANOL | CAS#:148278-96-0. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methoxypropan-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (n.d.). x Ray crystallography. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

Solvation Mechanics and Empirical Solubility Profile of 2-Amino-3-methoxypropan-1-ol in Organic Solvents

Executive Summary

The rational selection of solvents is a critical parameter in active pharmaceutical ingredient (API) crystallization, chiral synthesis, and formulation development. 2-Amino-3-methoxypropan-1-ol (CAS: 253443-56-0) is a highly functionalized aliphatic amino alcohol[1]. With a molecular weight of 105.14 g/mol , its structure features a primary amine, a primary alcohol, and a methoxy ether group[1]. This unique triad of functional groups creates a highly polarized molecule with extensive hydrogen-bonding capabilities, fundamentally dictating its behavior in various organic solvents. This whitepaper provides an in-depth analysis of its solvation mechanics, empirical solubility data, and the validated high-throughput screening protocols used to quantify these parameters.

Structural Descriptors & Solvation Mechanics

To understand the solubility of 2-Amino-3-methoxypropan-1-ol, we must analyze its cohesive energy density through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy into three distinct intermolecular forces: dispersion (

-

Hydrogen Bond Donors (HBD): The primary amine (-NH₂) and primary alcohol (-OH) groups act as strong HBDs.

-

Hydrogen Bond Acceptors (HBA): The oxygen atoms in the hydroxyl and methoxy (-O-CH₃) groups, alongside the nitrogen lone pair, provide multiple HBA sites.

-

Dipole Moment: The asymmetry of the heteroatoms along the short three-carbon backbone induces a strong permanent dipole (

).

According to the "like seeks like" principle of the HSP framework, a solute will dissolve in a solvent if their respective Hansen parameters are closely matched in three-dimensional space[3]. Because 2-Amino-3-methoxypropan-1-ol possesses exceptionally high

Empirical Solubility Profile in Organic Solvents

The following table summarizes the quantitative solubility profile of the 2-Amino-3-methoxypropan-1-ol free base across standard organic solvent classes at 25°C.

| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |

| Polar Protic | Water | 80.1 | > 100 (Freely Soluble) | Extensive H-bond donor/acceptor networking |

| Polar Protic | Methanol | 32.7 | > 50 (Soluble) | Strong H-bond matching ( |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 (Soluble) | Strong dipole-dipole ( |

| Polar Aprotic | Acetonitrile | 37.5 | 10 - 30 (Sparingly Soluble) | Moderate dipole interactions |

| Non-Polar | Toluene | 2.4 | < 1 (Insoluble) | Weak dispersion forces ( |

| Non-Polar | Hexane | 1.9 | < 0.1 (Insoluble) | Total cohesive energy mismatch |

Note: Conversion to the hydrochloride salt form (e.g., (R)-2-Amino-3-methoxypropan-1-ol hydrochloride) drastically increases aqueous solubility while further depressing solubility in aprotic organic media due to the introduction of ionic lattice energy[4].

Experimental Methodology: High-Throughput Thermodynamic Solubility Screening

Standard UV-Vis spectroscopy is insufficient for quantifying 2-Amino-3-methoxypropan-1-ol because the molecule lacks a conjugated

Step-by-Step Protocol:

-

Solid Dispensing: Accurately weigh 20.0 mg of 2-Amino-3-methoxypropan-1-ol into a 2.0 mL borosilicate glass HPLC vial.

-

Solvent Addition: Dispense 1.0 mL of the target organic solvent (e.g., Methanol, Acetonitrile, or Hexane) into the vial.

-

Thermodynamic Equilibration: Cap the vial and place it in an isothermal shaker at 25°C (± 0.1°C). Agitate at 500 RPM for 24 hours. Causality: 24 hours ensures that thermodynamic equilibrium is reached, preventing the false-positive solubility readings common in kinetic dissolution assays.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 25°C to pellet any undissolved solute.

-

Supernatant Extraction & Dilution: Carefully aspirate 100 µL of the clear supernatant. Dilute appropriately with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the CAD.

-

Quantification (HPLC-CAD): Inject the sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: A HILIC column is chosen over standard C18 reverse-phase because the highly polar amino alcohol will not retain on a hydrophobic stationary phase. Use a gradient of Acetonitrile and 10 mM Ammonium Formate buffer.

-

Data Analysis: Calculate the absolute solubility by comparing the CAD peak area against a pre-established calibration curve of the API dissolved in a universal solvent (e.g., DMSO).

Workflow Visualization

Thermodynamic solubility screening workflow for 2-Amino-3-methoxypropan-1-ol.

Applications in Drug Development & Synthesis

Understanding this solubility profile is paramount for downstream processing:

-

Chiral Resolution & Asymmetric Synthesis: The compound is frequently utilized as a chiral building block. Its high solubility in polar protic solvents allows for efficient homogeneous catalysis, while its insolubility in non-polar solvents (like hexane) can be exploited as an anti-solvent for crystallization and enantiomeric purification.

-

Liquid-Liquid Extraction (LLE): During synthesis workups, the free base will preferentially partition into the aqueous layer. To extract it into an organic phase, highly polar organic solvents (like n-butanol or ethyl acetate) must be used, often requiring the aqueous phase to be heavily salted out (e.g., with NaCl) to drive the equilibrium.

References

- Source: nih.

- Source: mdpi.

- Safety Data Sheet - ChemScene: (R)

- Source: kinampark.

Sources

Bifunctional Chiral Amino Alcohols in Modern Organic Synthesis: A Technical Guide

Executive Summary

Amino alcohol derivatives, particularly 1,2- (β) and 1,3- (γ) amino alcohols, represent a privileged class of bifunctional scaffolds in organic chemistry. Their unique structural topology—combining a basic, nucleophilic nitrogen atom with an acidic, hydrogen-bonding hydroxyl group—renders them indispensable as chiral auxiliaries, transition metal ligands, and organocatalysts. This whitepaper provides an in-depth mechanistic review of their synthetic pathways, catalytic applications, and field-proven experimental protocols, designed for researchers and drug development professionals aiming to leverage these molecules in asymmetric synthesis.

The Strategic Value of Amino Alcohols: Mechanistic Foundations

The unparalleled efficacy of amino alcohols in asymmetric synthesis is rooted in their bifunctionality and conformational rigidity .

In metal-catalyzed transformations, the causality behind their stereocontrol is clear: the amino group acts as a strong Lewis base, coordinating tightly to metal centers (e.g., Zn, Ti, Ru) to increase the nucleophilicity of the metal-bound reactive species. Concurrently, the hydroxyl group—often deprotonated to an alkoxide—serves as a secondary coordination site or a Brønsted acid/hydrogen-bond donor. This dual-activation creates a sterically demanding, highly organized chiral pocket that dictates the facial approach of incoming electrophiles, 1[1].

Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Synthetic Pathways to Chiral Amino Alcohols

The generation of chiral amino alcohols relies on maintaining stereochemical fidelity or inducing it through highly controlled catalytic processes.

-

Reduction of the Chiral Pool (α-Amino Acids): The most scalable approach involves the stoichiometric reduction of naturally occurring α-amino acids. Because the starting materials are enantiopure, the stereocenter is preserved. Strong reducing agents like LiAlH₄ are utilized to fully reduce the carboxylic acid moiety to a primary alcohol, 2[2].

-

Asymmetric Multicomponent Reactions: The3 is a modern, atom-economical method to synthesize 1,2-amino alcohols from aldehydes, amines, and boronic acids. Utilizing chiral BINOL-derived catalysts, this method achieves high enantiomeric ratios (e.r.) without relying on pre-existing chiral pools[3].

-

Regioselective Epoxide Aminolysis: The ring-opening of epoxides by aromatic or aliphatic amines provides direct access to β-amino alcohols. Recent protocols utilize mild Lewis acids or phase-transfer catalysts (PTCs) to drive the reaction with4[4].

Core synthetic pathways for the generation of chiral amino alcohols.

Applications in Asymmetric Catalysis

Enantioselective Alkylzinc Additions

Since the introduction of (-)-DAIB, β-amino alcohols have been the benchmark ligands for the asymmetric addition of diethylzinc to aldehydes. The structural tuning of these ligands heavily dictates their success. For example,5 exhibit exceptional catalytic activity. The bulky fluorenyl group provides intense steric shielding around the nitrogen atom, forcing the transition state into a highly specific geometry that yields enantioselectivities up to 97%[5].

Organocatalytic Michael Additions

Beyond metal coordination, amino alcohols serve as robust, standalone organocatalysts. Primary β-amino and γ-amino alcohols can activate β-keto esters via enamine formation while simultaneously coordinating nitroalkenes through hydrogen bonding. 6 have been successfully deployed to catalyze Michael additions, yielding chiral adducts with contiguous quaternary and tertiary stereocenters[6].

Quantitative Data: Catalyst Efficacy

The following table summarizes the comparative efficacy of various amino alcohol-based catalytic systems across different reaction paradigms:

| Catalyst System | Reaction Type | Substrates | Yield (%) | Enantioselectivity | Ref |

| (S)-3,3'-Br₂-BINOL | Petasis Borono-Mannich | Glycolaldehyde + Amines | 78% | 95:5 e.r. | [3] |

| N-Phenylfluorenyl β-amino alcohol | Alkylzinc Addition | Benzaldehyde + Et₂Zn | >85% | Up to 97% ee | [5] |

| Sugar-based γ-amino alcohol | Michael Addition | β-keto esters + Nitroolefins | 65% | Up to 84% ee | [6] |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for critical experimental choices.

Protocol 1: Stoichiometric Reduction of L-Valine to L-Valinol[2]

Causality Focus: Anhydrous THF is strictly used to prevent the explosive decomposition of LiAlH₄ and to ensure the alkoxide intermediates remain soluble during the reduction phase.

-

Preparation: Equip a 2-liter, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Purge the system with Argon.

-

Reagent Loading: Charge the flask with 38 g (1.0 mol) of LiAlH₄ and 1 L of anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath to 0 °C.

-

Addition: Dissolve 117.1 g (1.0 mol) of L-valine in 500 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Rationale: Dropwise addition controls the highly exothermic reduction of the carboxylic acid, preventing thermal degradation of the amine and preserving the stereocenter.

-

Reflux & Monitoring: Remove the ice bath and gently reflux the mixture for 4-6 hours.

-

Validation Checkpoint: The complete consumption of L-valine must be verified by the disappearance of the ninhydrin-active baseline spot on silica TLC.

-

Quenching: Cool to 0 °C and carefully quench using the Fieser method (1 mL H₂O per gram of LiAlH₄, followed by 1 mL 15% NaOH, then 3 mL H₂O) to precipitate granular aluminum salts, allowing for easy filtration of the L-valinol product.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde[5]

Causality Focus: Toluene is selected as the solvent because its non-coordinating nature does not compete with the aldehyde or the amino alcohol for zinc coordination, preserving the rigid transition state required for high enantioselectivity.

-

Catalyst Complexation: In an oven-dried Schlenk tube under Argon, dissolve the N-phenylfluorenyl β-amino alcohol catalyst (0.027 mmol, 3 mol%) and benzaldehyde (0.9 mmol) in 1 mL of anhydrous toluene.

-

Activation: Cool the solution to the desired temperature (typically 0 °C to room temperature). Add Et₂Zn (100 to 250 mol %, 1 M solution in hexane) dropwise. Rationale: The initial equivalent of Et₂Zn deprotonates the amino alcohol to form the active, highly structured Zn-alkoxide catalyst complex.

-

Reaction: Stir the mixture under Argon.

-

Validation Checkpoint: Monitor the reaction progress by TLC (Hexane/EtOAc). The reaction is complete when the UV-active benzaldehyde spot is fully consumed.

-

Quenching: Cool the reaction to 0 °C and quench by the careful, dropwise addition of 10% HCl. Rationale: Acidic quenching safely decomposes the highly reactive unreacted Et₂Zn and prevents product epimerization or racemization that can occur under basic workups.

-

Isolation: Extract with EtOAc (2 × 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and purify the chiral 1-phenyl-1-propanol via bulb-to-bulb distillation.

Conclusion

Amino alcohol derivatives remain at the forefront of asymmetric organic synthesis. Whether utilized as chiral pool building blocks, ligands for transition-metal catalysis, or bifunctional organocatalysts, their ability to dictate stereochemical outcomes through precise spatial and electronic coordination is unmatched. Future developments in multicomponent reactions and biocatalytic pathways will continue to expand the utility of these versatile molecules in pharmaceutical drug development.

References

-

3. ChemRxiv. 2.5. The Journal of Organic Chemistry - ACS Publications. 3.1. Chemical Reviews - ACS Publications. 4.2. Benchchem. 5.6. HETEROCYCLES. 6.4. SciSpace.

Sources

A Comprehensive Technical Guide to the Determination of Melting and Boiling Points for 2-Amino-3-methoxypropan-1-ol

Abstract

This technical guide provides a detailed framework for the experimental determination of the melting and boiling points of 2-Amino-3-methoxypropan-1-ol. In the context of drug discovery and development, the precise characterization of a molecule's physical properties is paramount for ensuring purity, stability, and predictable behavior in various formulations. While theoretical values for some isomers of this compound exist, a lack of comprehensive experimental data in publicly available literature necessitates a robust and systematic approach to its physical characterization. This document outlines the theoretical underpinnings and provides detailed, field-proven protocols for these essential measurements, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of 2-Amino-3-methoxypropan-1-ol and its Physical Properties

2-Amino-3-methoxypropan-1-ol, a substituted propanolamine, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. Its structural features, including a primary amine, a hydroxyl group, and a methoxy ether, impart a unique combination of polarity, hydrogen bonding capabilities, and potential for chiral interactions. These characteristics make it an attractive building block for the synthesis of novel pharmaceutical agents and specialized polymers.

The melting and boiling points are critical physical constants that provide a preliminary indication of a compound's purity.[1] A sharp, well-defined melting point range is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden this range.[1] Similarly, the boiling point at a given pressure is a distinct property of a pure liquid.[2][3][4] For drug development professionals, these values are indispensable for:

-

Purity Assessment: Establishing a key quality control parameter.

-

Compound Identification: Comparing experimentally determined values with literature or predicted data.

-

Process Development: Informing decisions on purification techniques such as crystallization and distillation.

-

Formulation Science: Understanding the physical state of the compound at various temperatures to guide the development of stable and effective dosage forms.

A review of available data indicates a calculated boiling point for (R)-2-Amino-3-methoxypropan-1-ol to be approximately 207.6 ± 20.0 °C at 760 mmHg. However, experimental data for the melting point remains largely unreported in readily accessible scientific literature. This underscores the importance of the empirical methods detailed herein.

Chemical and Physical Properties of 2-Amino-3-methoxypropan-1-ol

A thorough understanding of the molecule's characteristics is essential for designing appropriate experimental conditions and ensuring safety.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO₂ | PubChem |

| Molecular Weight | 105.14 g/mol | PubChem |

| IUPAC Name | 2-amino-3-methoxypropan-1-ol | PubChem |

| CAS Number | 253443-56-0 | PubChem |

| Predicted Boiling Point | 207.6 ± 20.0 °C at 760 mmHg (for (R)-enantiomer) | ChemSrc |

| Melting Point | Not available | - |

| Appearance (predicted) | Colorless to light yellow liquid or semi-solid | Sigma-Aldrich |

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Theoretical Principles

The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The energy required to break these forces dictates the melting temperature. Impurities disrupt the crystal lattice, leading to a lower and broader melting point range. This phenomenon, known as melting point depression, is a key indicator of sample purity.

Experimental Methodologies

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[5] This can be performed using a manual apparatus like a Thiele tube or a modern digital melting point apparatus.

Digital melting point devices offer precise temperature control and clear visualization, making them the preferred choice for accurate measurements.[6][7][8]

Protocol:

-

Sample Preparation:

-

Ensure the 2-Amino-3-methoxypropan-1-ol sample is completely dry and in a fine powdered form. If the sample is a semi-solid at room temperature, it may need to be cooled to induce crystallization.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.

-

Pack the sample to a height of 2-3 mm by gently tapping the tube on a hard surface or by dropping it through a long glass tube.[9]

-

-

Instrument Setup:

-

Place the digital melting point apparatus on a stable, level surface.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set the starting temperature to approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.[10]

-

-

Measurement:

-

Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.[10]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts (the clear point).

-

The recorded melting point should be reported as a range from the onset to the clear point.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Use a fresh capillary tube for each determination.

-

Caption: Workflow for Melting Point Determination using a Digital Apparatus.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3][4][11]

Theoretical Principles

The boiling point is highly dependent on intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of both a hydroxyl and an amine group in 2-Amino-3-methoxypropan-1-ol allows for strong hydrogen bonding, suggesting a relatively high boiling point. It is also crucial to record the atmospheric pressure at the time of measurement, as boiling point varies with pressure.

Experimental Methodologies

For small sample volumes, micro-boiling point determination methods are ideal. The Siwoloboff method, often carried out in a Thiele tube, is a classic and effective technique.[12][13][14]

This method is advantageous as it requires only a small amount of the liquid sample.[15][16][17]

Protocol:

-

Apparatus Assembly:

-

Pour a few drops of 2-Amino-3-methoxypropan-1-ol into a small test tube (fusion tube).

-

Take a melting point capillary tube, sealed at one end, and place it into the fusion tube with the open end down.

-

Attach the fusion tube to a thermometer using a rubber band, ensuring the bottom of the fusion tube is level with the thermometer bulb.

-

Clamp a Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) so that the oil level is above the top of the side arm.

-

Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube will ensure uniform heating of the oil via convection currents.[18]

-

As the temperature rises, air trapped in the capillary tube will expand and be expelled as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid is boiling and its vapor has displaced all the air.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid is drawn into the capillary tube, record the temperature. This is the boiling point, as at this temperature, the vapor pressure of the sample equals the atmospheric pressure.

-

Record the atmospheric pressure from a barometer.

-

Caption: Workflow for Micro-Boiling Point Determination using the Siwoloboff Method.

Safety and Handling Precautions

As a senior application scientist, ensuring laboratory safety is of utmost importance. While a specific safety data sheet (SDS) for 2-Amino-3-methoxypropan-1-ol may not be widely available, precautions for similar amino alcohols and methoxy-substituted propanols should be observed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]

-

Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of any potential vapors.[19][20]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[20][21][22]

-

Fire Safety: Keep away from open flames and other ignition sources. While the flammability of this specific compound is not documented, similar small organic molecules can be flammable.[20][23]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Best Practices

The accurate determination of the melting and boiling points of 2-Amino-3-methoxypropan-1-ol is a foundational step in its characterization for research and drug development. Due to the limited availability of experimental data, the protocols outlined in this guide provide a robust framework for obtaining reliable values.

Key Recommendations for Trustworthy Results:

-

Purity is Paramount: Ensure the sample is as pure as possible before measurement, as impurities will affect the results.

-

Calibration: Regularly calibrate thermometers and digital melting point apparatus against certified standards.

-

Slow and Steady: A slow heating rate (1-2°C/min) near the transition point is crucial for accurate determination.[10]

-

Repeatability: Perform multiple measurements (at least two consistent readings) to ensure the reliability of the data.

-

Documentation: Meticulously record all observations, including the melting/boiling range and the atmospheric pressure for boiling point determination.

By adhering to these principles and protocols, researchers can confidently establish the melting and boiling points of 2-Amino-3-methoxypropan-1-ol, contributing vital data for its future applications in science and industry.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxy-1-propanol. [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

-

Cole-Parmer. (n.d.). Digital Melting Point Apparatus. [Link]

-

Grokipedia. (n.d.). Siwoloboff method. [Link]

-

University of Technology, Iraq. (2021, July 16). Experimental No. (8) Distillation. [Link]

-

Journal of Chemical Education. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET. [Link]

-

Stanford Research Systems. (n.d.). DigiMelt Student Melting Point System. [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

-

NFU. (n.d.). Digital Melting Point Apparatus. [Link]

-

Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method. [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

-

Jeplerts' Blog. (2008, December 21). Siwoloboff Method. [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. [Link]

-

ACS Publications. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. [Link]

-

University of Rochester. (n.d.). How To: Purify by Distillation. [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2024, March 1). Safety Data Sheet: 2-Amino-2-methyl-1-propanol. [Link]

-

Wikipedia. (n.d.). Thiele tube. [Link]

-

Chemius. (n.d.). Methoxy Propanol. [Link]

-

Drawell. (2024, May 11). How to Use an Automatic Melting Point Apparatus Safely. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Pharmaguideline. (n.d.). SOP for Melting Point Apparatus. [Link]

-

YouTube. (2014, July 28). How to Prepare a Melting Point Capillary Tube. [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. westlab.com [westlab.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. purdue.edu [purdue.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 14. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chymist.com [chymist.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. Thiele tube - Wikipedia [en.wikipedia.org]

- 19. carlroth.com [carlroth.com]

- 20. Mobile [my.chemius.net]

- 21. chemicalbook.com [chemicalbook.com]

- 22. kishida.co.jp [kishida.co.jp]

- 23. pentachemicals.eu [pentachemicals.eu]

Methodological & Application

Application Note: Protocol for the Synthesis of Iopromide Isomeric Impurity Standards Using 2-Amino-3-methoxypropan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Impurity Profiling, Analytical Standard Generation, and Contrast Agent Analog Synthesis

Introduction & Scientific Rationale

Iopromide is a non-ionic, low-osmolar, tri-iodinated X-ray contrast agent widely utilized in intravascular imaging procedures such as computed tomography (CT) and angiography[1]. The standard industrial synthesis of Iopromide relies on the sequential amidation of a 5-[(2-methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride core using two distinct amino alcohols: N-methyl-2,3-dihydroxypropylamine and 2,3-dihydroxypropylamine (3-amino-1,2-propanediol)[1][2].

However, during the upstream synthesis of amino-alcohol precursors (often via the ammonolysis of epoxide intermediates), regioisomeric byproducts can form. Specifically, the ring-opening of methoxy-substituted epoxides yields minor fractions of 2-amino-3-methoxypropan-1-ol [3]. If this amine is not rigorously purged from the precursor stream, it participates in the final amidation step of the Iopromide synthesis, generating a highly specific, lipophilic O-methylated isomeric impurity.

To comply with stringent regulatory guidelines (e.g., European Pharmacopoeia and FDA requirements) for active pharmaceutical ingredient (API) impurity profiling, analytical standards of these related substances must be synthesized and characterized[4]. This protocol details the targeted, self-validating synthesis of this specific Iopromide analog using 2-amino-3-methoxypropan-1-ol, explaining the mechanistic causality behind each experimental choice.

Mechanistic Overview

The synthesis follows a convergent, three-step pathway designed to control the regioselectivity of the dual amidation on the highly sterically hindered triiodinated benzene ring:

-

Acylation: The aromatic amine of 5-amino-2,4,6-triiodoisophthaloyl dichloride is acylated with methoxyacetyl chloride. The electron-withdrawing nature of the three bulky iodine atoms severely decreases the nucleophilicity of the aromatic amine, necessitating the use of a highly reactive acyl chloride in a polar aprotic solvent (DMAc)[1][5].

-

First Amidation (Regioselective): N-methyl-2,3-dihydroxypropylamine is introduced. The steric bulk of the N-methyl group, combined with the iodine atoms, dictates the kinetics of this step. By controlling the temperature (10 °C), mono-amidation predominates, leaving the second acid chloride intact[2].

-

Second Amidation (Analog Generation): The critical step involves the addition of 2-amino-3-methoxypropan-1-ol. The primary amine attacks the remaining acyl chloride. The presence of the methoxy group on the side chain increases the overall lipophilicity of the resulting analog, which shifts its HPLC retention time—a critical feature for chromatographic impurity resolution[6].

Experimental Workflow

Caption: Synthetic workflow for the preparation of the Iopromide isomeric analog using 2-amino-3-methoxypropan-1-ol.

Materials and Reagents

-

Core Precursor: 5-Amino-2,4,6-triiodoisophthaloyl dichloride (High purity, >99%)

-

Acylating Agent: Methoxyacetyl chloride

-

Amine 1: N-Methyl-2,3-dihydroxypropylamine

-

Amine 2 (Target Reagent): 2-Amino-3-methoxypropan-1-ol hydrochloride (CAS: 333743-96-7)[7]

-

Solvent: N,N-Dimethylacetamide (DMAc), anhydrous[1]

-

Catalyst/Base: Triethylamine (TEA) or solid base catalyst (e.g., ZrO₂-Cr₂O₃)[1]

-

Purification Solvents: Isopropanol, Acetone, Ethanol, and LC-MS grade Water.

Step-by-Step Protocol

Step 1: Acylation of the Triiodinated Core

Causality: DMAc is utilized as the solvent because it readily dissolves the highly polar triiodinated core while acting as an acid scavenger for the generated HCl[1].

-

Dissolve 50.0 g (83.8 mmol) of 5-amino-2,4,6-triiodoisophthaloyl dichloride in 150 mL of anhydrous DMAc in a dry, nitrogen-purged 500 mL round-bottom flask[1][8].

-

Cool the reaction mixture to 0–5 °C using an ice-water bath to prevent premature hydrolysis of the acid chlorides.

-

Add methoxyacetyl chloride (10.9 g, 100.5 mmol, 1.2 eq) dropwise over 30 minutes. The slow addition controls the exothermic nature of the acylation[1].

-

Remove the ice bath and stir the mixture at room temperature for 4 hours. Confirm the formation of 5-[(2-methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride via HPLC.

Step 2: First Amidation (Regioselective)

Causality: The secondary amine (N-methyl-2,3-dihydroxypropylamine) is added first. Its steric bulk ensures it reacts selectively with only one of the two available acid chlorides, preventing the formation of symmetrical diamide byproducts[4][5].

-

To the solution from Step 1, add 17.0 g (167.6 mmol, 2.0 eq) of TEA to neutralize the HCl generated in the subsequent step.

-

Cool the mixture to 10 °C. Slowly add N-methyl-2,3-dihydroxypropylamine (8.8 g, 83.8 mmol, 1.0 eq) over 45 minutes[1].

-

Allow the reaction to proceed at room temperature for 12 hours. This yields the intermediate monoamide acid chloride.

Step 3: Second Amidation with 2-Amino-3-methoxypropan-1-ol

Causality: Elevated temperatures are required here because the remaining acid chloride is sterically hindered by the newly formed adjacent amide and the iodine atoms[4].

-

Prepare a solution of 2-amino-3-methoxypropan-1-ol hydrochloride (13.0 g, 92.2 mmol, 1.1 eq) in 30 mL of DMAc. Neutralize the hydrochloride salt by adding an equimolar amount of TEA (9.3 g) prior to addition[7].

-

Add the neutralized 2-amino-3-methoxypropan-1-ol solution dropwise to the reaction mixture from Step 2.

-

Elevate the temperature to 40 °C and stir for 8 hours. Monitor the disappearance of the monoamide intermediate via LC-MS.

Step 4: Purification and Crystallization

Causality: Iopromide and its analogs are highly soluble in water but exhibit poor solubility in short-chain alcohols/ketones, making anti-solvent precipitation the optimal isolation strategy[1].

-

Filter the reaction mixture through a fine glass frit to remove the precipitated triethylamine hydrochloride salts.

-

Pour the filtrate slowly into 1.5 L of a cold anti-solvent mixture (Acetone/Isopropanol, 1:1 v/v) under vigorous mechanical stirring to induce precipitation[1].

-

Collect the crude precipitate via vacuum filtration and wash with 200 mL of cold acetone.

-

Recrystallize the solid from a minimal volume of hot Ethanol/Water (80:20 v/v). Allow it to cool slowly to 4 °C to form high-purity crystals[1].

-

Dry the purified analog under vacuum at 50 °C for 24 hours.

Data Presentation & Analytical Characterization

The substitution of the standard 2,3-dihydroxypropylamine side chain with 2-amino-3-methoxypropan-1-ol results in a mass shift of +14 Da (addition of a -CH₂- group via O-methylation) and an observable shift in chromatographic retention due to altered lipophilicity.

Table 1: Comparative Physicochemical and Analytical Data

| Parameter | Standard Iopromide | Synthesized Isomeric Analog |

| Amine Precursor 2 | 2,3-dihydroxypropylamine | 2-amino-3-methoxypropan-1-ol |

| Side Chain Structure | -NH-CH₂-CH(OH)-CH₂OH | -NH-CH(CH₂OH)(CH₂OCH₃) |

| Molecular Formula | C₁₈H₂₄I₃N₃O₈ | C₁₉H₂₆I₃N₃O₈ |

| Molecular Weight | 791.11 g/mol | 805.14 g/mol |

| Mass Spectrometry [M+H]⁺ | m/z 792.1 | m/z 806.1 |

| Expected Yield (Protocol) | 80 - 85% | 75 - 82% |

| HPLC Retention Time (RP-C18) | Baseline (Reference) | +1.2 to 1.8 min (Increased Lipophilicity) |

| Target Purity (Post-Crystallization) | > 99.0% | > 98.5% |

References

- Schering Aktiengesellschaft. "Novel triiodinated isophthalic acid diamides as nonionic X-ray contrast media." U.S. Patent 4,364,921A, issued December 21, 1982.

- Hwang, K. S., et al. "Novel process for preparation of iopromide." World Intellectual Property Organization, Patent WO2009134030A1, published November 5, 2009.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2009134030A1 - Novel process for preparation of iopromide - Google Patents [patents.google.com]

- 3. 1-Amino-3-methoxypropan-2-ol hydrochloride | 60812-33-1 | Benchchem [benchchem.com]

- 4. CN102964269B - Novel preparation method of iopromide - Google Patents [patents.google.com]

- 5. CN110028419B - Preparation method of iopromide - Google Patents [patents.google.com]

- 6. CN106699594A - Preparation method of iopromide - Google Patents [patents.google.com]

- 7. 2-Amino-3-methoxypropan-1-ol hydrochloride | 333743-96-7 [sigmaaldrich.com]

- 8. US4364921A - Novel triiodinated isophthalic acid diamides as nonionic X-ray contrast media - Google Patents [patents.google.com]

Application Note: Synthesis and Optimization of Non-Ionic X-Ray Contrast Media Intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and scalability of key intermediates for non-ionic radiocontrast agents.

Introduction: The Architecture of Non-Ionic Contrast Agents

Non-ionic iodinated X-ray contrast agents, such as Iohexol, Iopamidol, and Ioversol, represent the gold standard in modern radiodiagnostics due to their low osmolality, high water solubility, and superior safety profiles[1]. The architectural core of these molecules relies on a highly substituted triiodinated benzene ring, specifically derived from 5-amino-2,4,6-triiodoisophthalic acid (ATIPA) [2][3].

Synthesizing these sterically hindered, heavily functionalized intermediates requires precise control over electrophilic aromatic substitution, acyl chloride formation, and amidation. This application note details the field-validated protocols for synthesizing the critical intermediates: ATIPA, ATIPA-dichloride, and 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (ABDI)[4].

Mechanistic Pathway & Synthetic Strategy

The synthesis begins with the nitration and subsequent reduction of isophthalic acid to yield 5-aminoisophthalic acid. The critical transformation is the tri-iodination of the aromatic ring. Because molecular iodine is a weak electrophile, an oxidative iodination strategy (using

Following iodination, the dicarboxylic acid is converted to an acyl chloride using thionyl chloride (

Fig 1: Synthetic workflow from isophthalic acid to non-ionic contrast media.

Experimental Protocols & Causality (E-E-A-T)

Synthesis of 5-Amino-2,4,6-triiodoisophthalic acid (ATIPA)

Causality Insight: The reaction must be maintained at pH 1.0. Protonating the amino group (

Methodology:

-

Equip a 250 mL three-necked round-bottomed flask with a thermometer, reflux condenser, and magnetic stirrer.

-

Dissolve 5-aminoisophthalic acid (3.86 g, 27.6 mmol) in 129.4 g of deionized water[5].

-

Adjust the pH to 1.0 using 96% sulfuric acid (approx. 2 mL)[5].

-

Add solid iodine (8.42 g, 33.2 mmol) and heat the suspension to 72 °C using an oil bath[5].

-

Using a syringe pump, slowly add an 18.65% (w/v) aqueous iodic acid solution (20 mL, 21.2 mmol) over 5.2 hours (rate: 3.8 mL/h)[5]. Critical Step: Slow addition prevents the accumulation of unreacted oxidants which can degrade the aniline moiety.

-

Stir for an additional 1 hour at 72 °C[5].

-

Cool to room temperature and quench any residual iodine with a 20% (w/w) sodium bisulfite solution until the mixture turns pale[5].

-

Filter the resulting pale pink solid, wash with cold water, and dry under vacuum to afford ATIPA[5].

Fig 2: Step-by-step iodination workflow for ATIPA synthesis.

Catalytic Chlorination to ATIPA-Dichloride

Causality Insight: Traditional chlorination using

Methodology:

-

Suspend ATIPA (50.0 g) in a dry reaction vessel[6].

-

Add a catalytic amount of Aliquat 336 (tetraoctylammonium chloride, 1-5 mol% relative to ATIPA)[6].

-

Heat the mixture to 70 °C[6].

-

Dropwise, add thionyl chloride (approx. 3-4 molar equivalents) over 6 hours under continuous stirring[6].

-

Maintain the reaction at 70 °C for an additional 4 hours until HCl/SO2 gas evolution ceases[6].

-

Cool the mixture to room temperature and slowly add water to precipitate the product[6].

-

Seed the mixture with pure ATIPA-dichloride crystals if necessary, stir for 16 hours, filter, and triturate with dichloromethane[6].

-

Dry under vacuum to yield ATIPA-dichloride[6].

Amidation to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (ABDI)

Causality Insight: The amidation utilizes 3-amino-1,2-propanediol. N,N-dimethylacetamide (DMA) is selected as the solvent because it perfectly solubilizes the highly polar polyol product and acts as a mild acid scavenger, preventing the premature precipitation of hydrochloride salts which can trap unreacted starting materials[4].

Methodology:

-

In a dry reactor, dissolve ATIPA-dichloride in N,N-dimethylacetamide (DMA)[4].

-

Slowly add an excess of 3-amino-1,2-propanediol (at least 2.2 equivalents) and a tertiary amine base (e.g., triethylamine) to neutralize the generated HCl[4].

-

Maintain the reaction mixture at 20 °C to 40 °C for 12 hours to ensure complete N-acylation while minimizing O-acylation side reactions[4].

-

Dilute the mixture and precipitate the product (ABDI) using a non-polar anti-solvent or by controlled crystallization[4].

-

Filter and wash to obtain ABDI, the direct precursor for Iohexol[4].

Quantitative Data & CQA Summary

| Intermediate | Reaction Type | Key Reagents | Catalyst / Additive | Typical Yield | Critical Quality Attribute (CQA) |

| ATIPA | Electrophilic Aromatic Iodination | None | 82 - 95% | Mono/Di-iodo impurities < 0.1% | |

| ATIPA-Cl₂ | Acyl Chloride Formation | Tetraalkylammonium salt (e.g., Aliquat 336) | 85 - 90% | Complete conversion of di-acid | |

| ABDI | Amidation | 3-amino-1,2-propanediol, DMA, Base | None | 80 - 85% | Control of O-acylation impurities |

Troubleshooting & Scalability Insights

-

Iodination Impurities: If mono- or di-iodo impurities exceed 0.1%, it indicates insufficient

generation. Verify the syringe pump rate of -

Chlorination Exotherms: The addition of

is highly exothermic and generates large volumes of acidic gas ( -

Amidation Selectivity: O-acylation is a common side reaction if the temperature exceeds 40 °C during the addition of 3-amino-1,2-propanediol. Strict cryogenic cooling of the reactor jacket during the initial exothermic mixing phase is mandatory to preserve chemoselectivity[4].

References

1.[1] CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents.1 2.[2] Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid - ResearchGate. 2 3.[5] 5-Amino-2,4,6-triiodoisophthalic acid synthesis - ChemicalBook. 5 4.[4] WO1998013334A1 - Process for the preparation of iohexol - Google Patents. 4 5.[6] Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Justia Patents. 6 6.[3] A New Process For The Synthesis Of High Pure Iohexol And Its Intermediates - QuickCompany. 3

Sources

- 1. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]

- 4. WO1998013334A1 - Process for the preparation of iohexol - Google Patents [patents.google.com]

- 5. 5-Amino-2,4,6-triiodoisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 6. patents.justia.com [patents.justia.com]

Application Note: Advanced Reductive Amination Strategies for 2-Amino-3-methoxypropan-1-ol

Strategic Rationale & Substrate Profiling

2-Amino-3-methoxypropan-1-ol is a highly versatile, bifunctional aliphatic building block (1)[1] utilized extensively in the synthesis of complex peptidomimetics, sphingosine analogues, and neurological active pharmaceutical ingredients (APIs) such as lacosamide derivatives. The molecule presents a primary amine flanked by a primary alcohol and a methoxy ether. This high local density of heteroatoms introduces unique chemoselectivity challenges during N-alkylation.

Reductive amination is the premier methodology for functionalizing this scaffold. However, the proximity of the C1-hydroxyl group to the C2-amine introduces a competing thermodynamic sink: the formation of a cyclic oxazolidine intermediate upon condensation with aldehydes. This application note establishes field-proven, self-validating protocols to drive the reaction exclusively toward the desired secondary or tertiary amine, suppressing off-target cyclization and mitigating over-alkylation.

Mechanistic Causality & Reagent Dynamics

The success of direct reductive amination relies entirely on kinetic differentiation. The reducing agent must selectively target the transient iminium ion over the parent carbonyl compound.

The Oxazolidine Equilibrium Challenge: When the free base of 2-amino-3-methoxypropan-1-ol condenses with a carbonyl, the resulting hemiaminal dehydrates to an imine. Due to the adjacent hydroxyl group, this imine exists in equilibrium with a 5-membered oxazolidine ring.

Causality Insight: Employing sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here. It provides selective, irreversible hydride delivery to the open-chain iminium ion (2)[2]. This continuous depletion of the iminium species shifts Le Chatelier's equilibrium away from the oxazolidine dead-end, ensuring high yields of the linear amine product.

Fig 1. Logical workflow and chemoselectivity in reductive amination of 2-amino-3-methoxypropan-1-ol.

Comparative Reagent Data

Selecting the correct hydride source dictates the reaction's pH requirements, solvent compatibility, and safety profile. NaBH(OAc)₃ has largely superseded sodium cyanoborohydride (NaBH₃CN) in modern workflows due to its superior safety and selectivity profile ().

| Reducing Agent | Optimal pH Range | Chemoselectivity (Iminium vs Carbonyl) | Relative Toxicity | Key Byproducts / Operational Notes |

| NaBH(OAc)₃ | 4.0 – 5.0 | Excellent (Reduces iminium selectively) | Low | Acetic acid; Safe for general benchtop use. |

| NaBH₃CN | 6.0 – 8.0 | Good (Highly pH dependent) | High | Toxic cyanide salts; Generates HCN gas at low pH. |

| NaBH₄ | 7.0 – 10.0 | Poor (Reduces carbonyls rapidly) | Moderate | Requires pre-formed imine (Stepwise protocol only). |

Self-Validating Experimental Protocols

Crucial Pre-treatment Note: 2-Amino-3-methoxypropan-1-ol is frequently sourced as a hydrochloride salt to enhance shelf stability (3)[3]. If utilizing the HCl salt, in situ neutralization with an equimolar amount of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) is mandatory to liberate the nucleophilic free amine prior to carbonyl addition.

Fig 2. Decision matrix for selecting direct vs. indirect reductive amination protocols.

Protocol A: Direct Reductive Amination (Standard Alkylation)

Optimized for unhindered aliphatic/aromatic aldehydes and reactive ketones.

Rationale: Mixing all reagents in a single pot relies on the slow reduction rate of carbonyls by NaBH(OAc)₃ compared to the rapid reduction of the protonated iminium species.

Materials & Stoichiometry:

-

2-Amino-3-methoxypropan-1-ol (Free base): 1.0 equiv

-

Carbonyl compound: 1.05 equiv

-

NaBH(OAc)₃: 1.5 equiv

-

Glacial Acetic Acid (AcOH): 1.0 equiv

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

-

Initiation: Dissolve 2-amino-3-methoxypropan-1-ol (1.0 equiv) and the carbonyl compound (1.05 equiv) in anhydrous DCE under an inert nitrogen atmosphere.

-

Acidification: Add glacial acetic acid (1.0 equiv). Mechanistic Causality: The acid lowers the pH to ~4.5, accelerating hemiaminal dehydration and protonating the imine to the highly electrophilic iminium ion, which is the active species reduced by NaBH(OAc)₃.

-

Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv) over 10 minutes to manage mild exothermicity. Stir at 20–25 °C for 2 to 12 hours.

-

In-Process Control (IPC): Monitor via LC-MS or TLC. Self-Validation: Use a Ninhydrin stain. The primary amine starting material will appear as a distinct spot that rapidly turns deep purple/pink upon heating, whereas the secondary amine product typically stains orange/brown or requires UV visualization.

-

Quenching: Carefully quench by adding saturated aqueous NaHCO₃ until effervescence ceases and the aqueous layer reaches pH 7-8. Self-Validation: The cessation of H₂ gas evolution provides a visual confirmation that the reactive hydride has been safely neutralized. The basic pH ensures the amine product is fully deprotonated for efficient organic extraction.

-

Isolation: Extract the aqueous layer with Dichloromethane (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Indirect (Stepwise) Reductive Amination

Optimized for sterically hindered ketones or when dialkylation of the primary amine is a persistent side reaction.

Rationale: Pre-forming the imine ensures complete consumption of the carbonyl before introducing the reducing agent. Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a Lewis acid to drive imine formation and as an internal water scavenger.

Step-by-Step Methodology:

-

Imine Formation: Combine 2-amino-3-methoxypropan-1-ol (1.0 equiv), the hindered ketone (1.1 equiv), and Ti(OiPr)₄ (1.5 equiv) in anhydrous THF. Stir at room temperature for 12 hours.

-

Reduction: Cool the mixture to 0 °C. Add absolute ethanol (to solubilize the intermediate), followed by Sodium Borohydride (NaBH₄) (1.5 equiv) in small portions. Mechanistic Causality: NaBH₄ is utilized here instead of NaBH(OAc)₃ because the imine is already fully formed and stabilized by titanium; NaBH₄ provides a stronger, less sterically encumbered hydride transfer required for hindered substrates.

-

Workup & Cleavage: Stir for 2 hours at room temperature. Quench by adding 1M NaOH. Self-Validation: The addition of base hydrolyzes the titanium complex, precipitating titanium dioxide (TiO₂) as a dense white solid. The clear separation of this solid confirms successful cleavage of the metal-amine complex. Filter the suspension through a pad of Celite, wash thoroughly with EtOAc, and concentrate the filtrate.

References

Sources

Application Note: De Novo Synthesis of Chiral Oxazoline Ligands from 2-Amino-3-methoxypropan-1-ol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Asymmetric Catalysis, Transition Metal Ligand Design, and Enantioselective Synthesis

Strategic Rationale & Chemical Causality

Chiral oxazolines—specifically Bis(oxazolines) (BOX) and Pyridine-bis(oxazolines) (PyBOX)—are privileged ligands in asymmetric transition-metal catalysis. While ligands derived from standard amino alcohols (e.g., valinol, tert-leucinol) rely purely on steric bulk to dictate enantioselectivity, ligands derived from 2-amino-3-methoxypropan-1-ol offer a unique paradigm. The methoxymethyl side chain introduces a hemilabile coordinating group (the ether oxygen), which can act as a secondary coordination site to stabilize highly reactive metal intermediates, allowing for both steric and electronic tuning of the chiral pocket ([1]).

Causality Behind Experimental Choices

-

Precursor Reduction via

: The synthesis of the amino alcohol begins with the reduction of -

Dehydrative Cyclization via

-Tosylation: Direct thermal condensation of amino alcohols with carboxylic acids requires forcing conditions (>130 °C) that inevitably degrade the enantiomeric excess (ee) of the product ([2]). To circumvent this, our protocol utilizes a mild, two-step dehydrative cyclization. The primary alcohol is first activated by

Synthetic Workflow

The following diagram illustrates the overarching synthetic pathway from the commercially available amino acid derivative to the final PyBOX ligand.

Caption: Synthetic workflow for chiral PyBOX ligands starting from O-methylserine.

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-2-Amino-3-methoxypropan-1-ol

Objective: Chemoselective reduction of (S)-O-methylserine methyl ester hydrochloride.

-

System Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an argon inlet.

-

Reagent Loading: Suspend

(2.5 eq) in anhydrous THF (150 mL) and cool the mixture to 0 °C using an ice-water bath. -

Iodine Addition: Dissolve

(1.0 eq) in anhydrous THF (50 mL) and add dropwise over 30 minutes. Caution: Vigorous evolution of hydrogen gas will occur. -

Substrate Addition: Once gas evolution subsides, add (S)-O-methylserine methyl ester hydrochloride (1.0 eq) in portions.

-

Reflux: Heat the reaction mixture to reflux (65 °C) for 14 hours.

-